2-Trifluoromethyl-azetidine Tosylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

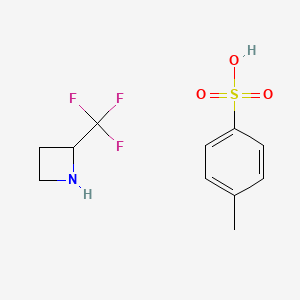

2-Trifluoromethyl-azetidine Tosylate is a chemical compound with the molecular formula C11H14F3NO3S. It is an off-white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a trifluoromethyl group attached to an azetidine ring, and a tosylate group. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and medicinal research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-azetidine Tosylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction involving ethyl 2,3-butadienoate and a cyclic ketimine in the presence of a catalyst such as DABCO and a solvent like 1,4-dioxane.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade reagents and solvents .

化学反应分析

Nucleophilic Ring-Opening Reactions

2-Trifluoromethyl-azetidine tosylate undergoes regiospecific ring-opening reactions at the C4 position when treated with nucleophiles, forming α-(trifluoromethyl)amine derivatives. The tosylate group acts as a leaving group, facilitating the formation of azetidinium intermediates, which are highly reactive toward nucleophilic attack. Key reactions include:

The presence of the electron-withdrawing trifluoromethyl group at C2 enhances the electrophilicity of the azetidinium intermediate, directing nucleophilic attack exclusively to C4 .

Regiochemical and Stereochemical Outcomes

-

Regioselectivity : Ring opening occurs exclusively at C4 due to steric and electronic effects of the CF₃ group, contrasting with non-CF₃ azetidines that exhibit variable regiochemistry .

-

Stereochemistry : Reactions proceed with retention of configuration at C2 (CF₃-bearing carbon), while inversion is observed at C4. For example, (2R,3S)-2-CF₃-azetidine tosylate yields (2R,4S)-4-substituted amines after ring opening .

Comparative Reactivity

This compound reacts faster than non-fluorinated analogs due to the electron-withdrawing CF₃ group. For example:

-

Hydrolysis : Complete ring opening in 1 h with aqueous HCl (0.1 M) at 25°C, versus 6 h for non-CF₃ azetidines .

-

Stability : The tosylate is stable under acidic conditions (pH 3–6) but rapidly degrades in basic media (pH > 8) .

Mechanistic Insights

Quaternization of 2-CF₃-azetidine with methyl triflate generates an azetidinium salt, which undergoes SN2-type nucleophilic displacement. Kinetic studies reveal a second-order dependence on nucleophile concentration, supporting a bimolecular mechanism .

Challenges and Limitations

科学研究应用

Chemical Synthesis Applications

Building Block in Organic Synthesis

2-Trifluoromethyl-azetidine tosylate serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making it a valuable intermediate for synthesizing complex heterocyclic structures. The compound can participate in various chemical reactions, including:

- Substitution Reactions : The trifluoromethyl group can be substituted with other functional groups under specific conditions.

- Cyclization Reactions : It can undergo cyclization to form more complex ring structures.

- Oxidation and Reduction Reactions : The azetidine ring can be oxidized or reduced to yield different derivatives.

These properties make it an essential reagent in the development of novel pharmaceuticals and materials .

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities. Its structural features contribute to its potential as a therapeutic agent. Studies have shown that derivatives of this compound can demonstrate significant cytotoxicity against various cancer cell lines, highlighting its potential in cancer treatment .

Case Study: Anticancer Activity

In a study conducted by the National Cancer Institute, compounds derived from this compound displayed notable antimitotic activity against human tumor cells. The mean growth inhibition values indicated that these compounds could serve as lead candidates for further drug development .

Industrial Applications

Agrochemicals and Materials

The trifluoromethyl group in this compound enhances the properties of agrochemicals and materials. Its incorporation into formulations can improve efficacy and stability, making it valuable in agricultural chemistry. Additionally, its unique reactivity allows for the development of new materials with tailored properties for specific applications .

作用机制

The mechanism of action of 2-Trifluoromethyl-azetidine Tosylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the azetidine ring provides a strained structure that can undergo ring-opening reactions. These properties allow the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

2-Trifluoromethyl-azetidine: Lacks the tosylate group, making it less reactive in certain substitution reactions.

2-Methyl-azetidine Tosylate: Contains a methyl group instead of a trifluoromethyl group, resulting in different lipophilicity and metabolic stability.

2-Trifluoromethyl-pyrrolidine Tosylate: Has a five-membered ring instead of a four-membered azetidine ring, affecting its ring strain and reactivity.

Uniqueness

2-Trifluoromethyl-azetidine Tosylate is unique due to the combination of its trifluoromethyl and tosylate groups, which impart distinct chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tosylate group facilitates various substitution reactions. This makes the compound valuable in synthetic chemistry and medicinal research .

生物活性

2-Trifluoromethyl-azetidine tosylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The structure of this compound features a trifluoromethyl group attached to an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The tosylate group enhances its reactivity and solubility in organic solvents, making it suitable for various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl moieties. Specifically, 2-trifluoromethyl-azetidine derivatives have shown significant activity against various bacterial strains, including:

- Staphylococcus aureus : Exhibited notable inhibition with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties.

- Methicillin-resistant Staphylococcus aureus (MRSA) : Some derivatives demonstrated promising results against MRSA isolates, suggesting a potential therapeutic application in treating resistant infections .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 8 |

| This compound | MRSA | 16 |

Anticancer Activity

The anticancer properties of azetidine derivatives have been explored extensively. In vitro studies using the NCI-60 cancer cell line screening program revealed that certain trifluoromethyl-substituted azetidines exhibit cytotoxic effects against various cancer types:

- Breast Cancer : Compounds demonstrated significant antiproliferative activity against MCF-7 and MDA-MB-231 cell lines.

- Colon Cancer : Notable cytotoxicity was observed in HT-29 colon cancer cells with IC50 values in the nanomolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.5 |

| MDA-MB-231 | 0.8 |

| HT-29 | 1.2 |

Anti-inflammatory Potential

The anti-inflammatory activity of this compound has also been investigated. Studies suggest that this compound can modulate inflammatory pathways, particularly through the inhibition of NF-κB signaling:

- NF-κB Inhibition : Certain derivatives showed a decrease in NF-κB activity by approximately 10–15%, indicating their potential as anti-inflammatory agents .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : The trifluoromethyl group may enhance membrane permeability, allowing the compound to disrupt bacterial cell walls.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

- Anti-inflammatory Mechanism : Inhibition of NF-κB may prevent the transcription of pro-inflammatory cytokines, reducing inflammation.

Case Studies

Several studies have documented the synthesis and biological evaluation of azetidine derivatives:

- Study on Antimicrobial Activity : A comparative analysis of various trifluoromethyl-substituted azetidines revealed that modifications at specific positions significantly influenced antimicrobial efficacy.

- Anticancer Evaluation : A series of azetidinones were synthesized and tested for their cytotoxic effects against multiple cancer cell lines, confirming their potential as lead compounds for drug development .

属性

IUPAC Name |

4-methylbenzenesulfonic acid;2-(trifluoromethyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H6F3N/c1-6-2-4-7(5-3-6)11(8,9)10;5-4(6,7)3-1-2-8-3/h2-5H,1H3,(H,8,9,10);3,8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFFBCXHVADOPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。